molecular formula C14H11ClFNO B499967 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide CAS No. 698985-98-7

3-chloro-N-(3-fluoro-2-methylphenyl)benzamide

Cat. No.: B499967
CAS No.: 698985-98-7
M. Wt: 263.69g/mol
InChI Key: CRHAQSDKYUEMMN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-fluoro-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-chloro-N-(3-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-chloro-N-(3-fluoro-2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating key proteins involved in disease processes .

Comparison with Similar Compounds

3-chloro-N-(3-fluoro-2-methylphenyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-chloro-N-(3-fluoro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHAQSDKYUEMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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